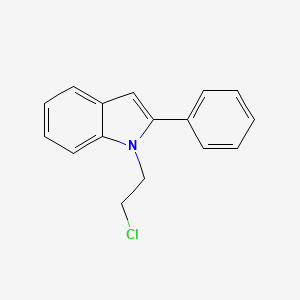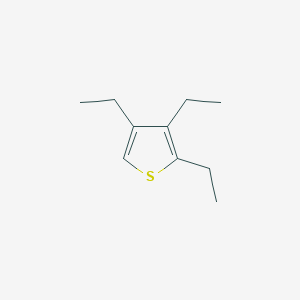![molecular formula C12H13FN2 B14191825 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole CAS No. 919120-52-8](/img/structure/B14191825.png)
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules
Vorbereitungsmethoden
The synthesis of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . In this method, phenylhydrazine hydrochloride is reacted with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out under reflux conditions in methanol, yielding the desired indole derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation, where halogen atoms or alkyl groups are introduced into the indole ring .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield tetrahydroindole compounds .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells . Additionally, it has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s .
In the pharmaceutical industry, this compound is used in the development of new drugs due to its ability to interact with various biological targets. Its unique structure allows it to bind to multiple receptors, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.
Additionally, this compound has been found to interact with various receptors, including serotonin and dopamine receptors, which are involved in mood regulation and other neurological processes . Its ability to modulate these pathways makes it a promising candidate for the treatment of psychiatric and neurological disorders.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be compared with other similar compounds, such as 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds share a similar indole-based structure but differ in the specific substituents and ring configurations.
What sets this compound apart is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in drug development .
Eigenschaften
CAS-Nummer |
919120-52-8 |
|---|---|
Molekularformel |
C12H13FN2 |
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-11-10(6-8)9-2-1-5-14-7-12(9)15-11/h3-4,6,14-15H,1-2,5,7H2 |
InChI-Schlüssel |
FIYCPBYJTZIPOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CNC1)NC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)





![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
